4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid is a chemical compound with the molecular formula and a molecular weight of approximately 312.303 g/mol. It is classified under the category of sulfonamide derivatives, which are known for their antibacterial properties. This compound is identified by its CAS number, 133989-65-8, and has applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals .
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid can be synthesized through various chemical processes, often involving the modification of anthranilic acid derivatives. Its classification as a sulfonamide indicates its potential utility in drug development, especially for targeting bacterial infections. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2), which contributes to their biological activity .
The synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid features:
The compound's structure can be depicted using standard chemical notation, showing the connectivity of atoms and functional groups .
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid can undergo various chemical reactions:
These reactions are significant for understanding the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid primarily relates to its antibacterial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. By competitively inhibiting dihydropteroate synthase, they disrupt folate metabolism, ultimately leading to bacterial cell death.
Data suggests that this compound may exhibit enhanced efficacy due to the presence of both furfuryl and hydroxyl groups, which could improve solubility and bioavailability compared to traditional sulfonamides .
The physical properties of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile indicates potential interactions with nucleophiles due to its electrophilic centers .
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid has several applications in scientific research:
The discovery of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid emerged from systematic photostability studies of furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) in pharmaceutical matrices. A pivotal 2015 investigation documented its formation when furosemide solutions in water-acetonitrile mixtures (1:1) underwent controlled irradiation using D65 fluorescent lamps (4000 lx intensity) for one week at 25°C [1]. Researchers isolated this photoproduct via preparative HPLC with 0.1% formic acid/acetonitrile mobile phases, achieving >90% purity for structural characterization [1]. The identification process leveraged complementary analytical techniques:
This photodegradant (designated Product 3) exemplifies hydrolytic ring modification where the C4-chloro substituent of furosemide undergoes hydroxyl substitution under photolytic conditions. The reaction mechanism involves photoexcitation-induced heterolytic cleavage of the C-Cl bond, followed by nucleophilic attack by water molecules present in the solvent system [1]. The identification marked a significant advancement in understanding furosemide's complex photodegradation pathways beyond previously known products like 4-chloro-5-sulfamoylanthranilic acid (CSA). Its structural elucidation provided pharmaceutical scientists with critical markers for monitoring light-induced decomposition in liquid formulations, particularly those containing organic co-solvents like acetonitrile that influence degradation kinetics [1].
Table 2: Comparative Photodegradation Products of Furosemide
Photoproduct | Purity (%) | Key Structural Feature | Stability Profile |
---|---|---|---|
4-Chloro-5-sulfamoylanthranilic acid | >90 | Hydrolyzed furfurylamine moiety | Stable |
4-Hydroxy-N-furfuryl-5-sulfamoyl... | >90 | C4-hydroxy substitution | Stable |
Unidentified Product 2 | 13 | Undetermined structure | Labile |
Methyl 2-((furan-2-ylmethyl)amino)... | >90 | Acetonitrile adduct | Moderately stable |
The molecular architecture of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid reveals critical structure-activity relationships within the sulfonamide therapeutic class:
Anthranilic Acid Core Modifications:The molecule retains the substituted anthranilic acid scaffold characteristic of high-ceiling diuretics. Unlike its parent compound furosemide (featuring C4-chlorination), the photoproduct exhibits C4-hydroxylation – a single-atom substitution that dramatically alters electronic distribution and hydrogen-bonding capacity. The ortho-positioning of the carboxylic acid relative to the sulfamoyl group maintains the essential configuration for renal transport inhibition, though the hydroxyl group introduces enhanced polarity that may affect membrane permeability [4] [5].
Sulfamoyl Pharmacophore:The -SO₂NH₂ moiety at C5 remains intact during phototransformation, preserving this essential diuretic pharmacophore. This group enables specific binding interactions with the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle's loop through hydrogen bonding with key transmembrane residues. The sulfamoyl group's electron-withdrawing properties also influence the anthranilic acid ring's electron deficiency, modulating compound acidity (predicted pKa ~3.9 for carboxylic acid and ~9.5 for sulfonamide) [4] [7].
Furfurylamine Substitution:Retention of the N-furfuryl group distinguishes this photoproduct from simpler hydrolytic degradants. The furan ring provides moderate lipophilicity (clogP ≈1.8) that balances the hydrophilic contributions of the -COOH and -SO₂NH₂ groups. This heterocyclic moiety may engage in hydrophobic interactions with transport proteins, though its positioning relative to the sulfamoyl group differs from classical carbonic anhydrase inhibitors like acetazolamide [5] [7].
Table 3: Structural Comparison with Related Therapeutic Agents
Structural Element | Furosemide | 4-Hydroxy Analog | CSA (Degradant) | Tromethamol Salt |
---|---|---|---|---|
C4 Substituent | Chloro | Hydroxy | Chloro | Chloro |
N1 Modification | Furfurylamine | Furfurylamine | Hydrogen | Furfurylamine |
SO₂NH₂ Position | C5 | C5 | C5 | C5 |
Ionization State | Anionic (pH>5) | Anionic (pH>5) | Zwitterionic | Zwitterionic salt |
Water Solubility (g/L) | 0.07 (neutral pH) | 1.2 (neutral pH) | 0.5 (neutral pH) | >500 (neutral pH) |
The structural kinship with furosemide derivatives is further evidenced by patent literature covering N-substituted anthranilic acid diuretics. Patent US3860582A specifically claims therapeutic advantages of various 4-chloro-5-sulfamoylanthranilic acid derivatives with modified N-substituents, highlighting how minor structural variations significantly impact biological activity [5]. The photoproduct's hydroxyl group introduces potential for novel chemical interactions not present in its chlorinated precursor – particularly in forming hydrogen-bonded complexes with cyclodextrins that enhance aqueous solubility. Recent patent applications (US20220370400A1) describe such cyclodextrin-furosemide analog complexes specifically designed to improve parenteral formulation stability at physiological pH [10].
The molecule also exemplifies strategic salt formation approaches to enhance pharmaceutical properties. Though not directly reported for the 4-hydroxy derivative, its structural analog furosemide forms pharmaceutically acceptable salts with amines like tromethamol (TRIS buffer), creating water-soluble ionic complexes (pH 6-6.5) that overcome the parent compound's poor solubility while maintaining physiological compatibility [7]. This principle could theoretically extend to the photoproduct, given its similar acid-base properties. The compound thus serves as a valuable template for understanding structure-solubility-stability relationships within the sulfonamide diuretic class.
Structural Diagram
HO- Anthranilic Acid Core ┌───────────────┐ │ │ HOOC─C1─C2─C3─OH │ │ │ │ │ Cl? N─CH₂─Furan (Furfuryl) │ │ SO₂NH₂ (Sulfamoyl)
Note: Positional numbering based on anthranilic acid nomenclature where carboxylic acid is at C1
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0